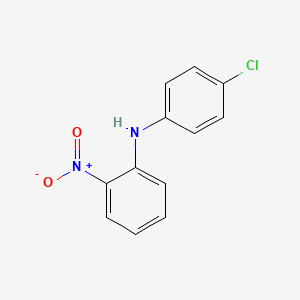

N-(4-Chlorophenyl)-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKXSIRDRWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177564 | |

| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-56-2 | |

| Record name | N-(4-Chlorophenyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23008-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023008562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSJ8CPM4LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)-2-nitroaniline

This technical guide provides a comprehensive overview of the experimental protocols for the synthesis of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The synthesis of this compound is primarily achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an aniline derivative. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Additionally, nucleophilic aromatic substitution using an activated aryl halide can be employed. This guide will detail the experimental protocols for these synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic methods discussed in this guide.

| Parameter | Ullmann Condensation (Adapted Protocol) | Buchwald-Hartwig Amination (General Protocol) | Nucleophilic Aromatic Substitution |

| Aryl Halide | 1-Chloro-2-nitrobenzene (1.0 mmol) | 1-Chloro-2-nitrobenzene (1.0 equiv) | 1-Fluoro-2-nitrobenzene (11 mmol) |

| Amine | 4-Chloroaniline (1.2 mmol) | 4-Chloroaniline (1.2 equiv) | 4-Chloroaniline (16 mmol) |

| Catalyst | Copper(I) iodide (0.1 mmol) | Pd(OAc)₂ (0.02 equiv) | None |

| Ligand | L-Proline (0.2 mmol) | BINAP (0.03 equiv) | None |

| Base | Potassium carbonate (2.0 mmol) | Sodium tert-butoxide (1.4 equiv) | Triethylamine (5.5 mol) |

| Solvent | Dimethyl sulfoxide (DMSO) (3 mL) | Toluene (10 vol) | Neat (no solvent) |

| Temperature | 120 °C | 100 °C | 140 °C |

| Reaction Time | 24 hours | 12-24 hours | 9 hours |

| Yield | High (expected) | Good to excellent (expected) | 96%[1] |

Experimental Protocols

Method 1: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl amines, ethers, and thioethers, utilizing a copper catalyst.[2][3] Modern variations of this reaction often employ ligands to improve efficiency and reaction conditions.

Detailed Methodology:

-

Reaction Setup: A dry round-bottom flask is charged with 1-chloro-2-nitrobenzene (1.0 mmol), 4-chloroaniline (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) (3 mL) is added to the flask.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as nitrogen or argon. This cycle is repeated three times.

-

Heating: The reaction mixture is heated to 120 °C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24 hours).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][5] It offers a more versatile and milder alternative to the traditional Ullmann reaction.[4]

Detailed Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, palladium(II) acetate (0.02 equiv) and a suitable phosphine ligand such as BINAP (0.03 equiv) are dissolved in toluene. The mixture is stirred for 10-15 minutes.

-

Reaction Setup: To the main reaction flask, 1-chloro-2-nitrobenzene (1.0 equiv), 4-chloroaniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv) are added.

-

Addition of Catalyst and Solvent: The pre-formed catalyst solution and additional toluene (to make up 10 volumes) are added to the reaction flask.

-

Inert Atmosphere: The reaction vessel is thoroughly purged with an inert gas.

-

Heating: The reaction mixture is heated to 100 °C and stirred vigorously.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials (typically 12-24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.

Method 3: Nucleophilic Aromatic Substitution

This method relies on the activation of an aryl halide by a strong electron-withdrawing group, such as a nitro group, to facilitate nucleophilic attack by an amine.

Detailed Methodology:

-

Reaction Setup: A mixture of 1-fluoro-2-nitrobenzene (1.5 g, 11 mmol), 4-chloroaniline (16 mmol), and triethylamine (0.6 g, 5.5 mol) is placed in a reaction vessel.[1]

-

Heating: The mixture is stirred at 140 °C for 9 hours.[1]

-

Reaction Monitoring: The completion of the reaction is monitored by TLC.[1]

-

Work-up and Purification: After completion, the mixture is cooled to 20 °C and filtered. The collected solid is washed with water and anhydrous ethanol until the filtrate reaches a pH of 7. The product is then dried under vacuum to give this compound.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism) Overview

Below is a simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

A Comprehensive Technical Guide to N-(4-Chlorophenyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(4-Chlorophenyl)-2-nitroaniline, a chemical compound of interest in various industrial and pharmaceutical applications. This document consolidates its chemical properties, safety information, and potential synthetic pathways, presenting the data in a clear and accessible format for technical audiences.

Chemical Identity and Properties

This compound is an organic compound with the CAS number 23008-56-2 .[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23008-56-2 | [1][2][3] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [2][3][4] |

| Molecular Weight | 248.67 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C (Refrigerator), Keep in a dark, dry place | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls should be utilized when handling this chemical.

GHS Hazard Information:

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Experimental Protocols

Representative Synthetic Workflow:

A plausible synthesis route involves the coupling of 2-nitroaniline with a 4-chlorophenyl halide or the coupling of 4-chloroaniline with a 2-nitrophenyl halide, often catalyzed by a palladium or copper catalyst.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Reactant Preparation: In a reaction vessel, dissolve 2-fluoronitrobenzene and 4-chloroaniline in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a base, such as potassium carbonate, to the mixture. The base acts as a proton scavenger.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir for several hours until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified, often by recrystallization from a suitable solvent (e.g., ethanol), to yield the final product.

Applications and Biological Relevance

This compound serves as an important intermediate in the synthesis of other chemical compounds. One notable application is in the production of the pharmaceutical agent Clofazimine.[1] Clofazimine is an antimycobacterial drug used in the treatment of leprosy.

The search results did not indicate any direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary relevance in drug development appears to be as a precursor molecule.

References

Spectroscopic Interpretation of N-(4-Chlorophenyl)-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-Chlorophenyl)-2-nitroaniline. The information detailed herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document presents available spectroscopic data from Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.31 | s | - | 1H | N-H |

| 8.12 | d | 8.0 | 1H | Ar-H |

| 7.53 | t | 7.6 | 1H | Ar-H |

| 7.44 | d | 8.8 | 2H | Ar-H |

| 7.34 | d | 8.8 | 2H | Ar-H |

| 7.22 | d | 8.4 | 1H | Ar-H |

| 6.93 | t | 7.6 | 1H | Ar-H |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 247.2 | [M-H]⁻ |

| Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The solution should be homogenous.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for an adequate signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to acquire the ¹³C NMR spectrum.

-

A wider spectral width (e.g., 250 ppm) is required.

-

A significantly larger number of scans is necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A standard transmission FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used. The mass analyzer can be of various types, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

The sample solution is introduced into the ion source via direct infusion or through a chromatographic system (LC-MS or GC-MS).

-

The instrument is operated in either positive or negative ion detection mode. For the provided data, negative mode was used.

-

The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Reaction of N-(4-Chlorophenyl)-2-nitroaniline with Amines: A Technical Guide to Benzimidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism of N-(4-Chlorophenyl)-2-nitroaniline with amines, a critical transformation in the synthesis of substituted benzimidazoles. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. Understanding the intricacies of their synthesis is paramount for the development of novel therapeutic agents. This document outlines the core reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Reaction Pathway: Reductive Cyclization

The reaction of this compound with amines to form a benzimidazole derivative is not a direct displacement or substitution reaction. Instead, it proceeds through a well-established two-step sequence known as reductive cyclization. The overall process involves:

-

Reduction of the Nitro Group: The nitro group of this compound is first reduced to an amino group, yielding the intermediate N-(4-chlorophenyl)benzene-1,2-diamine. This step is crucial as it generates the necessary ortho-diamine functionality for the subsequent cyclization.

-

Cyclization with an Amine-Derived Electrophile: The resulting N-(4-chlorophenyl)benzene-1,2-diamine then undergoes condensation and cyclization with a suitable one-carbon electrophile. In the context of a reaction "with amines," the amine can serve as a precursor to this electrophile, typically an aldehyde or a related species, or a separate aldehyde/carboxylic acid derivative is used in the reaction mixture. This step forms the imidazole ring of the benzimidazole scaffold.

The following diagram illustrates the overall transformation:

Detailed Reaction Mechanism

The detailed mechanism involves several key steps, from the initial reduction of the nitro group to the final aromatization of the benzimidazole ring.

Step 1: Reduction of the Nitro Group

A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with reagents like sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or iron in acidic media. A green and efficient method utilizes thiourea dioxide in the presence of sodium hydroxide.[1]

The general mechanism for the reduction is a complex process involving multiple electron and proton transfers. A simplified representation is shown below:

Step 2: Cyclization to Form the Benzimidazole Ring

The cyclization of N-(4-chlorophenyl)benzene-1,2-diamine with an aldehyde is a common and effective method for the synthesis of 2-substituted benzimidazoles.[2] The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation.

The detailed mechanism is as follows:

Experimental Protocols

Reduction of this compound to N-(4-chlorophenyl)benzene-1,2-diamine

A reported green and practical method for this reduction utilizes thiourea dioxide.[1]

Materials:

-

This compound

-

Thiourea dioxide

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol, add an aqueous solution of sodium hydroxide (2.5 mmol).

-

Add thiourea dioxide (1.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) after neutralization.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield N-(4-chlorophenyl)benzene-1,2-diamine.

Synthesis of 2-(Substituted)-1-(4-chlorophenyl)-1H-benzo[d]imidazole

A general procedure for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is as follows.[2]

Materials:

-

N-(4-chlorophenyl)benzene-1,2-diamine

-

Substituted aldehyde (R-CHO)

-

Catalyst (e.g., NH₄Cl, Au/TiO₂, or other Lewis/Brønsted acids)[2]

-

Solvent (e.g., ethanol, methanol, or a mixture like CHCl₃:MeOH)[2]

Procedure:

-

To a solution of N-(4-chlorophenyl)benzene-1,2-diamine (1.0 mmol) in the chosen solvent, add the substituted aldehyde (1.0-1.2 mmol).

-

Add a catalytic amount of the selected catalyst.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the specific catalyst and substrates used.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into ice-cold water to precipitate the product, followed by filtration.

-

The crude product is washed with water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes, which is the key cyclization step in the overall reaction of this compound with amines (after the initial reduction).

Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 80 | 2 | 85 | |

| 2 | 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 80 | 2.5 | 82 | |

| 3 | 4-Methylbenzaldehyde | NH₄Cl | Ethanol | 80 | 2 | 80 | |

| 4 | Benzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 3 | 99 | [2] |

| 5 | 4-Nitrobenzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 3 | 95 | [2] |

Table 2: Physical and Spectroscopic Data for a Representative Product: 2-(4-Chlorophenyl)-1H-benzo[d]imidazole

| Property | Value | Ref. |

| Appearance | Colorless solid | |

| Melting Point (°C) | 290-292 | |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H) | |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 111.1, 118.6, 121.9, 126.2, 128.6, 129.5, 130.0, 134.8, 143.5, 151.0 | |

| IR (KBr) ν (cm⁻¹) | 3038, 1440, 1410, 1268, 950, 754 |

Table 3: Physical Properties of N-(4-chlorophenyl)benzene-1,2-diamine

| Property | Value | Ref. |

| Molecular Formula | C₁₂H₁₁ClN₂ | [3] |

| Molecular Weight | 218.68 g/mol | [3] |

| Melting Point (°C) | 117-119 | [4] |

Conclusion

The reaction of this compound with amines to form benzimidazoles is a robust and versatile transformation that proceeds via a reductive cyclization pathway. The initial reduction of the nitro group to form N-(4-chlorophenyl)benzene-1,2-diamine is a critical step, which can be achieved using various methodologies, including environmentally benign reagents like thiourea dioxide. The subsequent cyclization with an aldehyde, often catalyzed by a Brønsted or Lewis acid, provides a straightforward route to a diverse range of 2-substituted benzimidazoles. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently synthesize these valuable heterocyclic compounds. Careful selection of reagents, catalysts, and reaction conditions is key to achieving high yields and purity of the desired benzimidazole products.

References

- 1. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-氯苯基)-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of N-(4-Chlorophenyl)-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the organic compound N-(4-Chlorophenyl)-2-nitroaniline. While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents, this document provides detailed experimental protocols that can be employed to determine these values. The methodologies described are standard laboratory procedures for solubility assessment of solid organic compounds.

Data Presentation

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The following are detailed methodologies for the determination of the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Evaporating dish or watch glass

-

Oven

-

Volumetric flasks and pipettes

-

Conical flasks with stoppers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[1]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the solution's temperature and avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry evaporating dish. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry solute residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.[4][5]

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

UV-Visible Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range. It is a high-throughput method often used in pharmaceutical research.[6][7]

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent

-

UV-Visible spectrophotometer

-

Quartz cuvettes or 96-well UV-transparent plates

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1a-1c).

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously (steps 2a-2c of the gravimetric method).

-

Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scribd.com [scribd.com]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of N-(4-Chlorophenyl)-2-nitroaniline via Ullmann Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in various industrial applications. The document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1] In the synthesis of this compound, this reaction facilitates the coupling of an aryl halide with an amine. Specifically, it can be achieved by reacting a 4-chlorophenyl halide with 2-nitroaniline in the presence of a copper catalyst and a base, typically at elevated temperatures.

Reaction Principle

The synthesis of this compound via the Ullmann condensation involves the copper-catalyzed reaction between a 4-halophenyl derivative and 2-nitroaniline. The general reaction is depicted below:

Scheme 1: General Reaction for the Ullmann Condensation Synthesis of this compound.

The reactivity of the aryl halide is a critical factor, with the reactivity order being I > Br > Cl. While aryl iodides are the most reactive, aryl chlorides often require more forcing conditions or the use of specialized catalytic systems.[2] The reaction is typically carried out in a high-boiling polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), although solvent-free conditions have also been reported.[1][3]

Experimental Protocols

A specific experimental protocol for the synthesis of this compound has been reported via the condensation of 4-chloroaniline with 1-chloro-2-nitrobenzene. This method avoids the use of a solvent.

Protocol 1: Solvent-Free Condensation of 4-Chloroaniline and 1-Chloro-2-nitrobenzene

-

Reactants:

-

1-Chloro-2-nitrobenzene (1.0 equivalent)

-

4-Chloroaniline (approx. 1.45 equivalents)

-

Triethylamine (0.5 equivalents)

-

-

Procedure:

-

A mixture of 1-chloro-2-nitrobenzene (e.g., 11 mmol, 1.73 g), 4-chloroaniline (e.g., 16 mmol, 2.04 g), and triethylamine (e.g., 5.5 mmol, 0.76 mL) is placed in a reaction vessel equipped with a stirrer.

-

The mixture is heated to 140 °C and stirred for 9 hours.

-

The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration.

-

The filter cake is washed with water and anhydrous ethanol until the pH of the filtrate is neutral.

-

The purified product, this compound, is dried under vacuum.[1]

-

General Considerations for an Alternative Ullmann Approach using 1-Chloro-4-iodobenzene:

For researchers opting for a more classical Ullmann approach utilizing a more reactive aryl halide, the following general protocol can be adapted.

-

Reactants:

-

1-Chloro-4-iodobenzene (1.0 equivalent)

-

2-Nitroaniline (1.0-1.2 equivalents)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

A high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

-

Procedure:

-

To a reaction flask purged with an inert gas (e.g., nitrogen or argon), add 1-chloro-4-iodobenzene, 2-nitroaniline, copper(I) iodide, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 120 to 180 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the reported solvent-free protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Chloro-2-nitrobenzene | 1.0 eq | [1] |

| 4-Chloroaniline | ~1.45 eq | [1] |

| Base | ||

| Triethylamine | 0.5 eq | [1] |

| Solvent | None (neat) | [1] |

| Reaction Conditions | ||

| Temperature | 140 °C | [1] |

| Reaction Time | 9 hours | [1] |

| Yield | ||

| This compound | 96% | [1] |

Mandatory Visualization

References

In-Depth Technical Guide: N-(4-Chlorophenyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of N-(4-Chlorophenyl)-2-nitroaniline. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of chemical pathways and workflows to facilitate a deeper understanding of this compound. While extensive data has been compiled, it is important to note that specific experimental spectroscopic and toxicological data for this compound is limited in publicly accessible literature. Therefore, data from closely related compounds are presented for comparative purposes where applicable.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉ClN₂O₂. Its chemical structure consists of a 2-nitroaniline moiety N-substituted with a 4-chlorophenyl group.

| Property | Value | Source |

| CAS Number | 23008-56-2 | [1] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [2] |

| Molecular Weight | 248.67 g/mol | [2] |

| Melting Point | 145-148 °C | [3] |

| Boiling Point | 377.219 °C at 760 mmHg | [3] |

| Physical Form | Solid | [1] |

Synthesis

The primary method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Synthetic Pathway

The synthesis involves the reaction of 1-fluoro-2-nitrobenzene with 4-chloroaniline in the presence of a base, typically triethylamine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Fluoro-2-nitrobenzene

-

4-Chloroaniline

-

Triethylamine

-

Anhydrous ethanol

-

Water

Procedure:

-

A mixture of 1-fluoro-2-nitrobenzene (1.5 g, 11 mmol), 4-chloroaniline (16 mmol), and triethylamine (0.6 g, 5.5 mmol) is stirred in a reaction vessel.

-

The mixture is heated to 140 °C for 9 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to 20 °C and filtered.

-

The filter cake is washed with water and anhydrous ethanol until the pH of the filtrate reaches 7.

-

The resulting solid is dried in a vacuum oven to yield the final product, this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available. However, based on its chemical structure, the following spectral characteristics can be predicted.

Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (multiple signals in the range of 6.5-8.5 ppm), N-H proton (a broad singlet). |

| ¹³C NMR | Aromatic carbons (multiple signals in the range of 110-150 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (around 3300-3500), C-H aromatic stretch (around 3000-3100), N-O asymmetric stretch (around 1500-1550), N-O symmetric stretch (around 1300-1350), C=C aromatic stretch (around 1450-1600), C-N stretch (around 1250-1350), C-Cl stretch (around 700-800). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 248, with an isotopic pattern characteristic of a chlorine-containing compound. Fragmentation may involve loss of the nitro group (-NO₂). |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Caption: NMR Spectroscopy Workflow.

Caption: FT-IR Spectroscopy Workflow.

Caption: Mass Spectrometry Workflow.

Biological Activity and Toxicology

Specific biological activity and comprehensive toxicological data for this compound are not extensively documented in peer-reviewed literature. However, its use as an intermediate in the synthesis of the anti-leprosy drug Clofazimine suggests its relevance in pharmaceutical development[4].

Known Applications

-

Intermediate in Drug Synthesis: It is a known precursor in the industrial synthesis of Clofazimine, an antibiotic used to treat leprosy.

Toxicology of Related Compounds

-

Chloronitroanilines: A study on isolated rat hepatocytes showed that 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline can induce cellular damage and deplete intracellular glutathione levels, indicating potential hepatotoxicity[5]. It is crucial to note that these are isomers and not the title compound.

-

Safety and Hazards: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a clear synthetic route. Its primary known application lies in the field of medicinal chemistry as a key intermediate for the synthesis of Clofazimine. While this guide provides a solid foundation for understanding this compound, further research is required to fully elucidate its spectroscopic profile, biological activities, and toxicological properties. The provided experimental protocols offer a starting point for researchers aiming to characterize this molecule and explore its potential applications in drug discovery and other scientific disciplines. Researchers should exercise appropriate caution when handling this compound, adhering to the provided safety information.

References

"N-(4-Chlorophenyl)-2-nitroaniline" chemical structure and molecular weight

This technical guide provides an in-depth overview of the chemical properties of N-(4-Chlorophenyl)-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2][3] |

| Molecular Weight | 248.67 g/mol | [1][4] |

| Monoisotopic Mass | 248.03525 Da | [2] |

Chemical Structure

The chemical structure of this compound is characterized by a secondary amine linking a 4-chlorophenyl group and a 2-nitrophenyl group.

Caption: 2D chemical structure of this compound.

References

Unveiling the Journey of N-(4-Chlorophenyl)-2-nitroaniline: From Obscurity to a Key Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2-nitroaniline, a seemingly unassuming substituted diphenylamine, holds a significant place in the landscape of medicinal chemistry. While its initial discovery is not widely chronicled, its history is intrinsically linked to the development of a crucial anti-leprosy and anti-tuberculosis drug. This technical guide delves into the discovery and history of this compound, tracing its path from a laboratory chemical to a vital building block in pharmaceutical synthesis. The document provides a comprehensive overview of its chemical properties, historical and modern synthetic routes with detailed experimental protocols, and key spectroscopic data.

Introduction

This compound, with the chemical formula C₁₂H₉ClN₂O₂, is an organic compound belonging to the diarylamine family.[1] Its structure features a 4-chlorophenyl group and a 2-nitrophenyl group linked by an amine bridge. While the compound itself does not possess direct therapeutic applications, its role as a key intermediate has cemented its importance in the pharmaceutical industry. The historical significance of this molecule is primarily tied to its use in the synthesis of Clofazimine, a vital medication in the treatment of multidrug-resistant tuberculosis and leprosy.[2][3] This guide aims to provide a thorough technical understanding of this compound, with a focus on its discovery, historical evolution of its synthesis, and the experimental details that are crucial for researchers in the field.

Discovery and Historical Context

The precise moment and the individuals responsible for the first synthesis of this compound are not well-documented in readily available historical records. Its emergence is likely rooted in the broader exploration of diarylamine chemistry in the early to mid-20th century. The synthesis of such compounds was historically achieved through methods like the Ullmann condensation and the Goldberg reaction, which allowed for the formation of carbon-nitrogen bonds between aryl halides and anilines.

The most significant chapter in the history of this compound began with the development of the anti-mycobacterial drug Clofazimine in the 1950s.[2] The synthesis of Clofazimine requires the construction of a phenazine core, and this compound serves as a critical precursor to an essential diamine intermediate, N-(4-chlorophenyl)-1,2-phenylenediamine.[2][3] This application propelled the compound from a likely academic curiosity to a molecule of significant industrial and medicinal importance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1] |

| Molecular Weight | 248.67 g/mol | [1] |

| CAS Number | 23008-56-2 | [4] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [5] |

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound has evolved over time, with modern methods offering improved yields, safety, and environmental profiles compared to historical approaches.

Historical Synthetic Approaches: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents a classical method for the formation of diarylamines. While no specific historical records detailing the Ullmann synthesis of this compound were found, a plausible historical route would involve the reaction of 2-chloronitrobenzene with p-chloroaniline.

Conceptual Experimental Protocol (Ullmann Condensation):

-

Reactants: 2-chloronitrobenzene, p-chloroaniline, copper powder (catalyst), and a high-boiling point solvent (e.g., nitrobenzene or dimethylformamide).

-

Procedure: A mixture of 2-chloronitrobenzene, p-chloroaniline, and catalytic copper powder in a high-boiling solvent would be heated at elevated temperatures (typically >150 °C) for an extended period. The reaction would be monitored for the consumption of starting materials.

-

Work-up: Upon completion, the reaction mixture would be cooled, and the product isolated by filtration and purified by recrystallization.

This historical method often suffered from harsh reaction conditions, low yields, and the need for stoichiometric amounts of copper.

Modern Synthetic Methods: Nucleophilic Aromatic Substitution

Contemporary syntheses of this compound predominantly rely on nucleophilic aromatic substitution (SNAᵣ) reactions. A common and efficient method involves the condensation of an activated aryl halide, such as o-fluoronitrobenzene, with p-chloroaniline.[2][6] The fluorine atom in the ortho position to the electron-withdrawing nitro group is highly activated towards nucleophilic attack, allowing the reaction to proceed under milder conditions than the classical Ullmann reaction.

Detailed Experimental Protocol (from Patent CN107445845A): [2]

-

Reactants:

-

Procedure:

-

In a reaction vessel, combine o-fluoronitrobenzene and p-chloroaniline.

-

Add the organic base, which acts as a catalyst and acid scavenger.

-

The mixture is heated to a temperature between 90-120 °C.[6]

-

The reaction is stirred for 12-40 hours, with progress monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.[6]

-

After the reaction is complete, the mixture is slowly cooled to 20-30 °C.[6]

-

-

Work-up and Purification:

-

The cooled reaction mixture is filtered.

-

The solid product is then baked to yield this compound.

-

Purity of 98.5-99.8% and yields of 85-95% have been reported for this method.[6]

-

This modern approach offers significant advantages, including higher yields, milder reaction conditions, and a more favorable safety profile, making it suitable for industrial-scale production.[3]

Spectroscopic Data

Table of Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.5 ppm. The spectrum would show distinct signals for the protons on both the 4-chlorophenyl and 2-nitrophenyl rings, with coupling patterns indicative of their substitution. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-150 ppm. The spectrum would show distinct signals for all 12 carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic, around 3000-3100 cm⁻¹), C=C stretching (aromatic, around 1450-1600 cm⁻¹), N-O stretching (nitro group, asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl stretching (around 1000-1100 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 248, corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed. |

Note: The provided spectroscopic data for related compounds suggests these expected ranges. For definitive characterization, experimental spectra of a pure sample are required.

Logical Relationships and Experimental Workflows

The synthesis of this compound is a key step in a larger synthetic pathway, most notably the production of Clofazimine. The logical flow of this process can be visualized as follows:

Caption: Synthetic pathway from starting materials to Clofazimine, highlighting the role of this compound.

The experimental workflow for the synthesis of this compound can be broken down into several key stages:

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

This compound, while not a household name, represents a cornerstone in the synthesis of a life-saving medication. Its history, though not marked by a singular, celebrated discovery, is a testament to the incremental advancements in organic synthesis. The evolution from harsh, low-yielding historical methods to efficient and scalable modern protocols underscores the progress in chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of this key intermediate, from its fundamental properties to its detailed synthesis, is indispensable for the continued innovation and production of essential medicines. This guide provides a foundational resource to aid in these endeavors.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CN107445845A - The method of one kind synthesis Clofazimine key intermediate N (4 chlorphenyl) 1,2 phenylenediamine - Google Patents [patents.google.com]

- 3. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 4. This compound | 23008-56-2 [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. CN106916069A - A kind of method for preparing Clofazimine intermediate - Google Patents [patents.google.com]

"N-(4-Chlorophenyl)-2-nitroaniline" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-(4-Chlorophenyl)-2-nitroaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for key data and experimental procedures.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉ClN₂O₂.[1][2] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its fundamental properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 248.67 g/mol | [1][2] |

| CAS Number | 23008-56-2 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 145-148 °C | [3] |

| Boiling Point | 377.219 °C at 760 mmHg | [3] |

| Flash Point | 181.936 °C | [3] |

| Purity | 97% | [1] |

| Storage Temperature | Refrigerator | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 (Broad) | Singlet | 1H | N-H |

| ~8.2 | Doublet | 1H | Aromatic H (ortho to NO₂) |

| ~7.5 | Triplet | 1H | Aromatic H |

| ~7.4 | Doublet of Doublets | 2H | Aromatic H (ortho to Cl) |

| ~7.2 | Doublet of Doublets | 2H | Aromatic H (meta to Cl) |

| ~7.0 | Triplet | 1H | Aromatic H |

| ~6.8 | Doublet | 1H | Aromatic H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-N |

| ~142 | Aromatic C-NO₂ |

| ~135 | Aromatic C-Cl |

| ~133 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-H |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3500 | N-H Stretch |

| 3000-3100 | Aromatic C-H Stretch |

| 1500-1550 & 1335-1385 | Asymmetric & Symmetric NO₂ Stretch |

| 1580-1620 | Aromatic C=C Bending |

| 1250-1350 | Aromatic C-N Stretch |

| 1080-1100 | C-Cl Stretch |

Mass Spectrometry

| m/z | Assignment |

| 248/250 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Cl) |

| 202/204 | [M - NO₂]⁺ |

| 167 | [M - NO₂ - Cl]⁺ |

| 139 | [C₆H₄N₂O₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are provided below. These protocols are based on established synthetic methodologies for analogous compounds.

Synthesis Workflow

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. Both methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Caption: General workflow for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation provides a classical method for the formation of diaryl amines through a copper-catalyzed reaction.

Materials:

-

2-Chloronitrobenzene

-

4-Chloroaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronitrobenzene (1 equivalent), 4-chloroaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that is highly efficient for the synthesis of C-N bonds.[4]

Materials:

-

2-Chloronitrobenzene

-

4-Chloroaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in anhydrous toluene.

-

Add 2-chloronitrobenzene (1 equivalent), 4-chloroaniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Purification Protocol: Recrystallization

Purification of the crude this compound can be effectively achieved by recrystallization.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to test include ethanol, ethyl acetate/hexanes, or toluene.

Procedure:

-

Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of its functional groups. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation. The nitro group can be reduced to an amino group, providing a route to other derivatives. The aromatic rings can undergo electrophilic substitution, although the nitro group is strongly deactivating.

The compound is stable under normal laboratory conditions but should be stored in a cool, dark place to prevent potential degradation. It is incompatible with strong oxidizing agents.

Signaling Pathways

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological or chemical signaling pathways. Further research would be required to investigate any potential biological activity.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

A Comprehensive Technical Overview of N-(4-Chlorophenyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

N-(4-Chlorophenyl)-2-nitroaniline is a substituted diphenylamine derivative characterized by a chlorophenyl group and a nitrophenyl group linked through an amine bridge. Its chemical structure and nomenclature are foundational to its study in various scientific disciplines.

IUPAC Name: this compound

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

4-Chloro-2'-nitrodiphenylamine[1]

-

C.I. 10336[1]

-

C.I. Disperse Yellow 22[1]

-

2-NITRO-4'-CHLORDIPHENYLAMIN[1]

-

4'-CHLORO-2-NITRODIPHENYLAMINE[1]

-

N-(4-Chlorophenyl)-2-nitrobenzenamine[1]

-

4-chloro-N-(2-nitrophenyl) benzenamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H9ClN2O2 | [2][3] |

| Molecular Weight | 248.67 g/mol | [2] |

| CAS Number | 23008-56-2 | [1] |

| InChI Key | RCLKXSIRDRWUGX-UHFFFAOYSA-N | [2] |

| Melting Point | 145-148 °C | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines a general methodology for the synthesis and characterization of this compound.

Synthesis of this compound:

A common synthetic route involves the Ullmann condensation reaction.

-

Reactants: 2-Chloronitrobenzene and 4-chloroaniline are used as the primary reactants.

-

Catalyst: A copper-based catalyst, such as copper(I) iodide, is typically employed.

-

Solvent: A high-boiling point polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is suitable for this reaction.

-

Base: A mild base, such as potassium carbonate, is added to neutralize the HCl generated during the reaction.

-

Procedure: a. Combine 2-chloronitrobenzene, 4-chloroaniline, copper(I) iodide, and potassium carbonate in the chosen solvent. b. Heat the reaction mixture at a temperature range of 120-150 °C for several hours. c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture and pour it into water to precipitate the product. e. Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent like ethanol.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, NO₂, C-Cl).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of a synthesized chemical compound like this compound.

References

A Theoretical and Computational Investigation of N-(4-Chlorophenyl)-2-nitroaniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2-nitroaniline is a diarylamine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This technical guide provides a detailed overview of the theoretical and computational methodologies that can be employed to characterize this compound. In the absence of extensive published theoretical studies on this specific molecule, this paper serves as a methodological framework, outlining standard computational protocols and presenting expected data formats. This guide is intended to empower researchers to conduct their own in-depth theoretical investigations of this and similar molecules.

Introduction

This compound belongs to the class of diarylamines, which are characterized by two aryl groups attached to a nitrogen atom. The presence of a nitro group and a chloro substituent on the phenyl rings is expected to significantly influence the molecule's electronic and structural properties. Theoretical studies, primarily based on quantum chemical calculations, are indispensable for gaining insights into these properties at the atomic level. Such studies can predict molecular geometry, vibrational frequencies, electronic transitions, and various reactivity descriptors, which are often challenging to determine experimentally.

This whitepaper outlines a standard workflow for the theoretical characterization of this compound, leveraging Density Functional Theory (DFT) and other computational methods.

Molecular Structure and Geometry Optimization

A fundamental step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

-

Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is a widely used and reliable method for geometry optimization of organic molecules.

-

Software Implementation: The geometry optimization is performed using computational chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Data Presentation: Optimized Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, are crucial for understanding the molecule's structure. This data is typically presented in a tabular format for clarity.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | Hypothetical Value |

| C-N (amine) | Hypothetical Value | |

| C-N (nitro) | Hypothetical Value | |

| N-O | Hypothetical Value | |

| C-Cl | Hypothetical Value | |

| Bond Angles | C-N-C (amine) | Hypothetical Value |

| O-N-O (nitro) | Hypothetical Value |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Prerequisites: A fully optimized molecular geometry is required.

-

Computational Method: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the harmonic vibrational frequencies.

-

Scaling Factor: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.

-

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

Data Presentation: Calculated Vibrational Frequencies

The calculated vibrational frequencies are tabulated and assigned to specific vibrational modes of the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| NO₂ asymm. stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| NO₂ symm. stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C-Cl stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Aromatic C-H stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The values in this table are placeholders and would be populated with the results from the frequency calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

Experimental Protocol: FMO Calculation

-

Prerequisites: A fully optimized molecular geometry is required.

-

Computational Method: The energies of the HOMO and LUMO are calculated using the same DFT method as in the geometry optimization.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to understand the electron density distribution in these frontier orbitals.

Data Presentation: FMO Energies and Global Reactivity Descriptors

The energies of the HOMO and LUMO, along with other global reactivity descriptors derived from them, are summarized in a table.

| Parameter | Symbol | Formula | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Hypothetical Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Hypothetical Value |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Hypothetical Value |

| Ionization Potential | IP | -EHOMO | Hypothetical Value |

| Electron Affinity | EA | -ELUMO | Hypothetical Value |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Hypothetical Value |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Hypothetical Value |

| Chemical Softness | S | 1/(2η) | Hypothetical Value |

| Electrophilicity Index | ω | χ²/(2η) | Hypothetical Value |

Note: The values in this table are placeholders and would be populated with the results from the electronic structure calculations.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Experimental Protocol: MEP Calculation

-

Prerequisites: A fully optimized molecular geometry and its corresponding electron density are required.

-